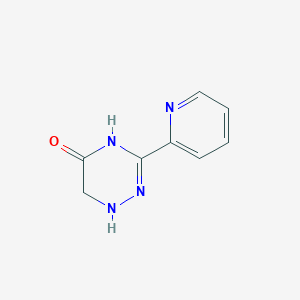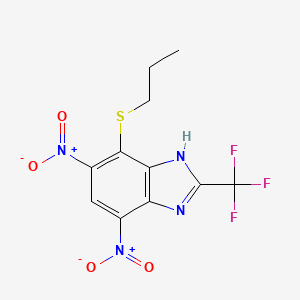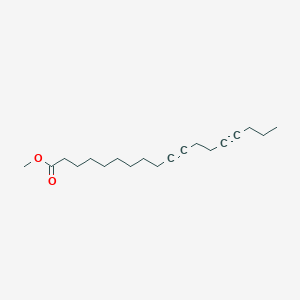
Methyl octadeca-10,14-diynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octadeca-10,14-diynoate: is a chemical compound with the molecular formula C19H30O2 . It is an ester derived from octadecadiynoic acid and methanol. This compound is characterized by the presence of two triple bonds in its long carbon chain, making it a diynoate ester. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl octadeca-10,14-diynoate can be synthesized through the esterification of octadecadiynoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors and advanced purification techniques to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Methyl octadeca-10,14-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of triple bonds in the compound makes it reactive towards different reagents.
Common Reagents and Conditions:
Oxidation: Selenium dioxide and tert-butyl hydroperoxide are commonly used to oxidize this compound.
Reduction: Hydrogenation of this compound using a palladium catalyst can reduce the triple bonds to form the corresponding alkane.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine or chlorine to introduce halogen atoms into the compound.
Major Products:
Oxidation Products: Hydroxy and keto derivatives, such as methyl 8-hydroxy-11-oxo-octadec-9-ynoate.
Reduction Products: Alkanes with reduced triple bonds.
Substitution Products: Halogenated derivatives of this compound.
Scientific Research Applications
Methyl octadeca-10,14-diynoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity towards different reagents makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: this compound is explored for its potential therapeutic applications. Its derivatives are tested for their efficacy in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of methyl octadeca-10,14-diynoate involves its interaction with molecular targets and pathways in biological systems. The compound’s reactivity towards different functional groups allows it to modify biological molecules, leading to various biological effects. For example, its oxidation products can interact with cellular components, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Methyl octadeca-10,14-diynoate can be compared with other similar compounds, such as:
Methyl 8,10-octadecadiynoate: This compound has a similar structure but differs in the position of the triple bonds.
Methyl 10,13-octadecadiynoate: Another similar compound with triple bonds at different positions.
Methyl octadeca-6,8-diynoate: This compound has triple bonds at the 6th and 8th positions.
Uniqueness: this compound is unique due to the specific positions of its triple bonds, which influence its reactivity and the types of reactions it undergoes. This uniqueness makes it valuable for specific applications in organic synthesis and scientific research.
Properties
CAS No. |
58444-02-3 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-10,14-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-4,7-8,11-18H2,1-2H3 |
InChI Key |
IQCXRWDQTYNMPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCC#CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


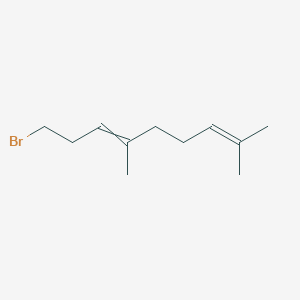
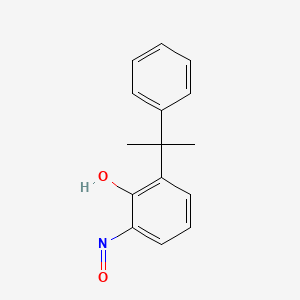
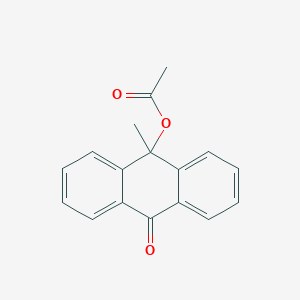
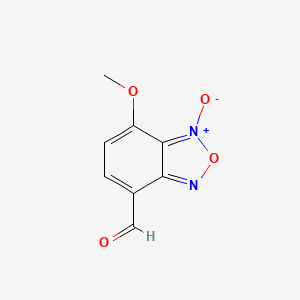

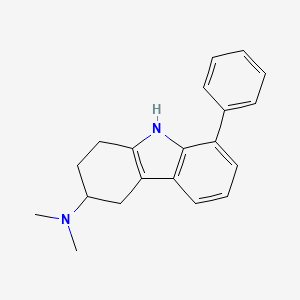
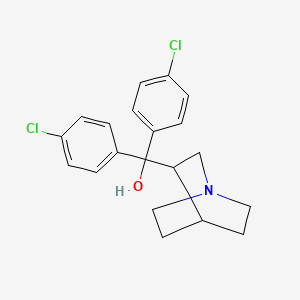
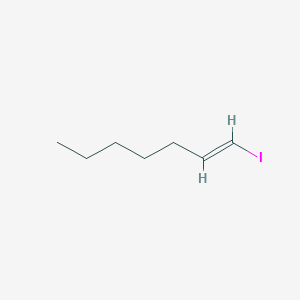
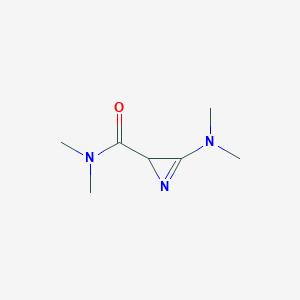
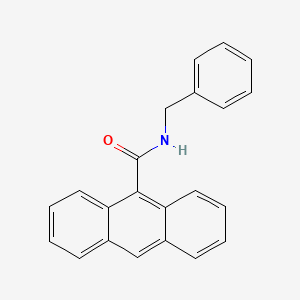
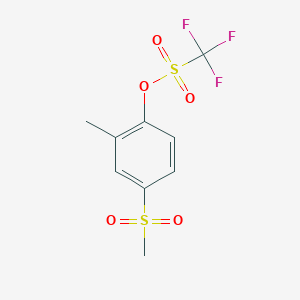
![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)
